molecular formula C13H8N2O2 B13938530 3-Pyridin-4-ylpyrano[4,3-c]pyridin-1-one

3-Pyridin-4-ylpyrano[4,3-c]pyridin-1-one

Cat. No.: B13938530
M. Wt: 224.21 g/mol
InChI Key: XZTPDRCSZVBMBQ-UHFFFAOYSA-N
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Description

3-Pyridin-4-ylpyrano[4,3-c]pyridin-1-one is a heterocyclic compound that features a pyridine ring fused to a pyrano ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridin-4-ylpyrano[4,3-c]pyridin-1-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-hydroxy-6-methyl-2H-pyran-2-one with pyridine derivatives under acidic conditions . The reaction conditions often require the use of catalysts such as acetic acid and heating to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to increase yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Pyridin-4-ylpyrano[4,3-c]pyridin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce dihydropyrano derivatives.

Scientific Research Applications

3-Pyridin-4-ylpyrano[4,3-c]pyridin-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Pyridin-4-ylpyrano[4,3-c]pyridin-1-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . This interaction disrupts the normal function of microtubules, which are essential for cell division and intracellular transport.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Pyridin-4-ylpyrano[4,3-c]pyridin-1-one is unique due to its specific ring fusion and the presence of both pyridine and pyrano moieties

Properties

Molecular Formula

C13H8N2O2

Molecular Weight

224.21 g/mol

IUPAC Name

3-pyridin-4-ylpyrano[4,3-c]pyridin-1-one

InChI

InChI=1S/C13H8N2O2/c16-13-11-3-6-15-8-10(11)7-12(17-13)9-1-4-14-5-2-9/h1-8H

InChI Key

XZTPDRCSZVBMBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CC3=C(C=CN=C3)C(=O)O2

Origin of Product

United States

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